Bienvenue dans la boutique en ligne BenchChem!

Dioxopromethazine

Antitussive Cough Suppression Chronic Bronchitis

Dioxopromethazine (CAS 13754-56-8) is a phenothiazine-derived H1 antagonist whose 5,5-dioxide sulfone group redirects pharmacology toward antitussive efficacy—clinically equivalent to codeine without μ-opioid confounding. Deploy as: (1) a validated non-opioid positive control for cough models, (2) a chiral benchmark with defined R/S enantiomer PK differentials (~2.5× AUC), (3) a phototoxicity reference standard (photoallergic at 0.005%), and (4) a forced-degradation probe for stability-indicating method validation. Racemic mixture supplied with batch-specific purity documentation. Confirm stereochemical composition and validated bioanalytical parameters with your order.

Molecular Formula C17H20N2O2S
Molecular Weight 316.4 g/mol
CAS No. 13754-56-8
Cat. No. B076312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxopromethazine
CAS13754-56-8
Synonymsdioxopromethazine
dioxopromethazine monohydrochloride
Prothanon
Molecular FormulaC17H20N2O2S
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C
InChIInChI=1S/C17H20N2O2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
InChIKeyFDXKCOBAFGSMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dioxopromethazine Procurement Guide: Comparator-Based Evidence for Scientific Selection


Dioxopromethazine (CAS: 13754-56-8), also designated as 9,9-dioxopromethazine or promethazine sulfone, is a phenothiazine-derived small molecule characterized by a sulfur dioxide (sulfone) moiety at the 5-position of the tricyclic core [1]. It is commercially supplied as a racemic mixture of R- and S-enantiomers [2] and is utilized as an orally active H₁ histamine receptor antagonist with secondary antitussive and local anesthetic properties [1].

Why Phenothiazine Analogs Cannot Substitute for Dioxopromethazine in Procurement


Phenothiazine derivatives exhibit divergent pharmacological profiles based on substituent modifications; thus, in-class substitution is not scientifically justified. While the parent compound promethazine serves primarily as an antiemetic and sedating antihistamine, the introduction of the 5,5-dioxide sulfone group in dioxopromethazine substantially reorients its therapeutic utility toward antitussive efficacy [1]. Procurement of a generic phenothiazine or alternative antitussive without confirming stereochemical composition, batch-specific purity, and validated bioanalytical methods may introduce uncontrolled variables in research reproducibility or analytical method development [2].

Dioxopromethazine Quantitative Comparator Evidence for Procurement Decisions


Antitussive Potency: Dioxopromethazine vs. Codeine Phosphate in Clinical Double-Blind Trials

Dioxopromethazine demonstrates antitussive efficacy comparable to codeine phosphate without the latter's adverse effect profile. In a double-blind controlled clinical trial, 10 mg of dioxopromethazine produced equivalent cough suppression to 15 mg of codeine phosphate [1]. Additional pharmacological characterization indicates an antitussive effect approximately 6 to 11 times that of codeine on a milligram basis, with no associated drug resistance or addiction liability [2].

Antitussive Cough Suppression Chronic Bronchitis

Stereoselective Pharmacokinetics: R-Dioxopromethazine vs. S-Dioxopromethazine Exposure in Rat Plasma

Dioxopromethazine is administered as a racemic mixture; however, its enantiomers exhibit substantially different pharmacokinetic profiles. Following oral administration (10 mg/kg) in Sprague-Dawley rats, the area under the plasma concentration-time curve (AUC(0-t)) for R-dioxopromethazine was approximately 2.5-fold higher than that of S-dioxopromethazine (precise ratio: 2.48) [1]. Similarly, the maximum plasma concentration (Cmax) of the R-enantiomer exceeded that of the S-enantiomer by approximately 1.7-fold, while the elimination half-life (t1/2) of R-dioxopromethazine was approximately 1.3-fold longer than that of the S-enantiomer [1].

Stereoselective Pharmacokinetics Enantiomer Exposure Chiral Separation

Aqueous Stability Profile: Dioxopromethazine Degradation Under Ambient Storage Conditions

Dioxopromethazine hydrochloride exhibits limited stability in aqueous solution and under light exposure. Aqueous solutions of dioxopromethazine and ophthalmic instillations stored in direct sunlight were found not to be stable [1]. Adequate protection requires storage in brown-glass prescription bottles with observation of controlled storing conditions to prevent decomposition of the active ingredient [1]. Stock solutions stored at -80°C are stable for up to 6 months, whereas storage at -20°C limits stability to approximately 1 month .

Formulation Stability Solution Stability Storage Conditions

Topical Safety Liability: Dioxopromethazine-Induced Persistent Photosensitivity

Topical application of dioxopromethazine carries a documented risk of photoallergic contact dermatitis with persistent light reaction. A case report documents a patient who developed severe dermatitis of the lower eyelids following use of 0.5% dioxopromethazine in Prothanon gel, with photosensitivity persisting for at least 500 days after discontinuation [1]. Photopatch testing confirmed photoallergic reactions at dioxopromethazine hydrochloride concentrations ranging from 0.005% to 1.0%, and cross-reactivity was observed with promethazine hydrochloride at 0.1% [1].

Photoallergy Dermatotoxicity Photosensitivity

Dioxopromethazine: Optimal Procurement Application Scenarios Based on Quantitative Evidence


Preclinical Antitussive Efficacy Studies Requiring Opioid-Sparing Positive Control

Based on double-blind clinical evidence establishing 10 mg dioxopromethazine as equivalent to 15 mg codeine phosphate in cough suppression [1], this compound serves as a validated positive control in cough models where μ-opioid receptor activation is an unwanted confounding variable. Its lack of addiction liability and respiratory depression, in contrast to codeine [2], makes it particularly suitable for studies investigating non-opioid antitussive mechanisms or for use in animal models where opioid-induced sedation would interfere with behavioral cough assessments.

Chiral Pharmacokinetic Method Development and Stereoselective Metabolism Studies

The stereoselective pharmacokinetic profile of dioxopromethazine—with R-dioxopromethazine exhibiting approximately 2.5-fold higher AUC(0-t) and 1.7-fold higher Cmax than S-dioxopromethazine in rats [1]—positions this compound as an ideal model substrate for chiral bioanalytical method development and validation. Laboratories developing HPLC-MS/MS methods for enantiomeric separation or investigating stereoselective drug metabolism can use dioxopromethazine as a benchmark compound with well-characterized enantiomer-specific exposure differentials.

Pharmaceutical Stability and Forced Degradation Studies for Regulatory Dossiers

Given the documented instability of dioxopromethazine in aqueous solutions under light exposure [1] and its defined stability parameters in stock solutions (6 months at -80°C vs. 1 month at -20°C) [2], this compound is well-suited for forced degradation studies and stability-indicating method validation. It can serve as a stress-testing probe for developing protective formulation strategies, evaluating container-closure system performance, or validating cold-chain logistics protocols for temperature-sensitive small molecules.

Dermatopharmacology Safety Assessment of Topical Phenothiazine Derivatives

The confirmed photoallergic potential of dioxopromethazine at concentrations as low as 0.005% with persistent photosensitivity lasting over 500 days [1] makes this compound a reference standard for investigating phenothiazine-class phototoxicity mechanisms. Researchers studying drug-induced photosensitivity, developing in vitro phototoxicity assays (e.g., 3T3 NRU-PT), or establishing safety screening cascades for topical drug candidates can employ dioxopromethazine as a positive control for photoallergic response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dioxopromethazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.